N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(naphthalen-1-yl)acetamide hydrochloride is a structurally complex acetamide derivative featuring:
- A 1,3-benzothiazole heterocycle, known for its role in medicinal chemistry due to antimicrobial and antitumor properties .
- A dimethylaminoethyl group, which enhances solubility and may influence receptor binding via its basic nitrogen .
- A hydrochloride salt, improving stability and bioavailability.
While direct synthesis data for this compound are absent in the provided evidence, analogous acetamide derivatives are synthesized via 1,3-dipolar cycloaddition (e.g., triazole-containing compounds in ) or nucleophilic substitution (e.g., benzothiazole derivatives in ).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS.ClH/c1-25(2)14-15-26(23-24-20-12-5-6-13-21(20)28-23)22(27)16-18-10-7-9-17-8-3-4-11-19(17)18;/h3-13H,14-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIEGGTVZQREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole ring with a dimethylaminoethyl halide under basic conditions.
Coupling with Naphthalene: The final step involves the coupling of the intermediate with a naphthalene derivative, often through an amide bond formation using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring or the naphthalene moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl group.
Reduction: Hydrogenated derivatives of the benzothiazole or naphthalene rings.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Fluorescent Properties: The compound’s aromatic structure allows it to absorb and emit light, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamides based on substituents, spectral data, and biological activity. Key findings are summarized below:
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₉H₂₂N₃OS·HCl.
Key Structural Differences and Implications
Heterocyclic Core :
- The target’s benzothiazole core differs from triazole () or benzimidazole () derivatives. Benzothiazoles are associated with antimicrobial and antitumor activity due to their electron-deficient aromatic system .
- In contrast, triazole-containing compounds () are often used as synthetic intermediates or enzyme inhibitors but lack the lipophilicity of benzothiazoles.
Substituent Effects: The dimethylaminoethyl group in the target compound likely enhances water solubility compared to chloroethyl () or methoxymethyl () substituents. This group may also facilitate interactions with charged residues in biological targets. The naphthalen-1-yl group in the target vs.
Spectral Data: The target’s carbonyl (C=O) stretch is inferred to align with similar acetamides (~1670–1682 cm⁻¹, ). Dimethylaminoethyl and naphthyl groups would produce distinct NMR signals (e.g., aromatic protons at δ 7.2–8.5 ppm and N–CH₃ protons at δ 2.2–3.0 ppm), comparable to analogs in and .
Biological Activity: While direct data for the target are lacking, benzothiazole derivatives () exhibit antibacterial activity, suggesting the target may share similar applications. Alachlor () highlights how chloroacetamide substituents can confer herbicidal activity, but the target’s dimethylaminoethyl group likely redirects its mechanism toward eukaryotic targets.
Research Findings and Trends
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound that combines a benzothiazole moiety with a naphthalene derivative. This unique structure suggests a range of potential biological activities, particularly in medicinal chemistry. Compounds with similar structures have been noted for their anticancer, antibacterial, antifungal, and neuroprotective properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Benzothiazole : A bicyclic compound known for its biological activity.
- Dimethylaminoethyl group : Enhances solubility and potential interaction with biological targets.
- Naphthalene : Contributes to the hydrophobic character of the molecule.
The molecular formula is with a molecular weight of approximately 375.86 g/mol.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and naphthalene derivatives exhibit significant biological activities:
Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling. For instance:
- Mechanism of Action : The compound likely interacts with kinases and proteases, modulating pathways such as MAPK/ERK and PI3K/Akt, crucial for cell survival and proliferation .
- Case Studies : In vitro assays demonstrated that related compounds displayed cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. For example, compounds with similar structures showed IC50 values in the low micromolar range against A549 lung cancer cells .
Antibacterial and Antifungal Properties
Benzothiazole derivatives are also recognized for their antimicrobial properties:
- Activity Spectrum : The compound has been tested against various bacterial strains (e.g., E. coli, S. aureus) and fungi, showing notable inhibition zones .
- Research Findings : A study reported that related compounds exhibited significant antibacterial activity, suggesting that modifications to the benzothiazole structure can enhance efficacy .
Neuroprotective Effects
The dimethylaminoethyl group may confer neuroprotective properties:
- Mechanism : This group enhances the ability of the compound to cross the blood-brain barrier, allowing it to exert effects on neuronal cells.
- Potential Applications : Research indicates that similar compounds have been explored for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Comparative Biological Activity Table
| Activity Type | Related Compounds | Mechanism of Action | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | Benzothiazole derivatives | Inhibition of kinases/proteases | 6.26 (A549) |
| Antibacterial | Various benzothiazoles | Disruption of bacterial cell wall synthesis | 12.5 (S. aureus) |
| Antifungal | Benzothiazole derivatives | Inhibition of fungal cell membrane integrity | 10 (C. albicans) |
| Neuroprotective | Dimethylamino derivatives | Modulation of neurotransmitter release | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
